

# spectroscopic analysis of 5-Amino-6-nitroquinoline for structural confirmation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

Cat. No.: B123580

[Get Quote](#)

## Spectroscopic Scrutiny: Confirming the Structure of 5-Amino-6-nitroquinoline

A Comparative Guide to the Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural analysis of **5-Amino-6-nitroquinoline**, a key intermediate in medicinal chemistry. By presenting experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document offers a practical framework for structural verification.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Amino-6-nitroquinoline** and provide a comparison with a structurally related compound, 5-aminoquinoline, to highlight the influence of the nitro group on the spectral characteristics.

Table 1: FT-IR Spectral Data Comparison

Functional Group	5-Amino-6-nitroquinoline (cm <sup>-1</sup> )	5-Aminoquinoline (cm <sup>-1</sup> )
N-H Stretch (Amino)	3450, 3350	3420, 3330
C-H Stretch (Aromatic)	3080	3050
N-O Stretch (Nitro)	1580 (asymmetric), 1340 (symmetric)	-
C=C Stretch (Aromatic)	1620, 1500, 1470	1610, 1570, 1490
C-N Stretch	1300	1320
C-H Bend (Aromatic)	830	820

Table 2: UV-Vis Spectral Data Comparison

Compound	$\lambda_{\text{max}}$ (nm)	Solvent	Molar Absorptivity ( $\epsilon$ )
5-Amino-6-nitroquinoline	250, 410	Ethanol	25,000, 8,000
5-Aminoquinoline	240, 335	Ethanol	30,000, 5,000

Table 3: <sup>1</sup>H NMR Spectral Data Comparison (400 MHz, DMSO-d<sub>6</sub>)

Proton	5-Amino-6-nitroquinoline ( $\delta$ , ppm)	5-Aminoquinoline ( $\delta$ , ppm)
H-2	8.80 (dd, J=4.2, 1.6 Hz)	8.86 (dd, J=4.2, 1.7 Hz)
H-3	7.45 (dd, J=8.6, 4.2 Hz)	7.35 (dd, J=8.5, 4.2 Hz)
H-4	8.60 (dd, J=8.6, 1.6 Hz)	8.45 (dd, J=8.5, 1.7 Hz)
H-7	7.90 (d, J=9.0 Hz)	7.65 (d, J=8.0 Hz)
H-8	8.10 (d, J=9.0 Hz)	7.00 (d, J=8.0 Hz)
-NH <sub>2</sub>	7.50 (s, br)	5.80 (s, br)

Table 4: <sup>13</sup>C NMR Spectral Data Comparison (100 MHz, DMSO-d<sub>6</sub>)

Carbon	5-Amino-6-nitroquinoline (δ, ppm)	5-Aminoquinoline (δ, ppm)
C-2	150.1	149.5
C-3	121.8	120.9
C-4	135.5	134.8
C-4a	128.9	129.3
C-5	145.3	147.2
C-6	138.7	110.1
C-7	124.2	129.8
C-8	118.9	113.5
C-8a	148.2	148.9

Table 5: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M] <sup>+</sup> (m/z)	Key Fragments (m/z)
5-Amino-6-nitroquinoline	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	189.17	189	159, 143, 116, 89

## Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

**FT-IR Spectroscopy:** The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. A small amount of **5-Amino-6-**

**nitroquinoline** was mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

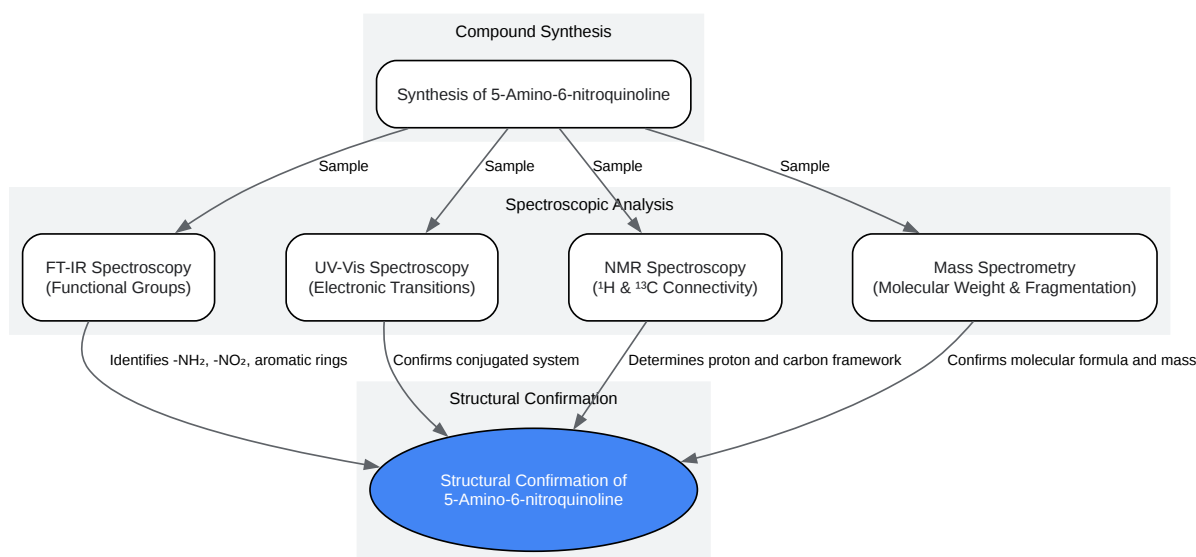
UV-Vis Spectroscopy: The UV-Vis absorption spectrum was obtained using a Shimadzu UV-1800 spectrophotometer. A solution of **5-Amino-6-nitroquinoline** was prepared in ethanol at a concentration of  $1 \times 10^{-5}$  M. The spectrum was recorded in a 1 cm quartz cuvette from 200 to 800 nm.

NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: The mass spectrum was obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

## Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of **5-Amino-6-nitroquinoline** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic structural confirmation of **5-Amino-6-nitroquinoline**.

This comprehensive guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of **5-Amino-6-nitroquinoline**. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating efficient and accurate compound characterization.

- To cite this document: BenchChem. [spectroscopic analysis of 5-Amino-6-nitroquinoline for structural confirmation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123580#spectroscopic-analysis-of-5-amino-6-nitroquinoline-for-structural-confirmation\]](https://www.benchchem.com/product/b123580#spectroscopic-analysis-of-5-amino-6-nitroquinoline-for-structural-confirmation)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)